LY-2300559
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Overview
Description
LY-2300559 is a small molecule drug that has been investigated for its potential in preventing migraine headaches. It acts as an agonist of metabotropic glutamate receptor 2 (mGluR2) and an antagonist of cysteinyl leukotriene receptor 1 (CysLTR1) .
Preparation Methods
The synthesis of LY-2300559 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 mg/mL . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
LY-2300559 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, ethanol, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the diphenylmethane moiety.
Scientific Research Applications
LY-2300559 has been primarily studied for its potential in preventing migraine headaches . It has been used in clinical trials to measure the change in frequency of migraine attacks in patients treated with the compound . Additionally, this compound has applications in neuroscience research due to its dual action as an mGluR2 agonist and CysLTR1 antagonist . This makes it a valuable tool for studying the mechanisms of migraine and other nervous system diseases.
Mechanism of Action
The mechanism of action of LY-2300559 involves its dual role as an mGluR2 agonist and CysLTR1 antagonist . By activating mGluR2, the compound modulates glutamate signaling in the brain, which is believed to play a role in migraine pathophysiology. As a CysLTR1 antagonist, this compound inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in migraine and other inflammatory conditions .
Comparison with Similar Compounds
LY-2300559 is unique due to its dual action on mGluR2 and CysLTR1 . Similar compounds include other mGluR2 agonists and CysLTR1 antagonists, such as LY-2389575 hydrochloride and JNJ-46281222 . this compound’s combination of these two actions sets it apart from other compounds in its class.
Properties
CAS No. |
889116-06-7 |
---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |
InChI Key |
DWQVYDLTPMGYNE-DEOSSOPVSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Appearance |
Solid powder |
889116-06-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-2300559; LY2300559; LY 2300559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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